molecular formula C8H5BrN2O2 B1376240 2-(bromomethyl)-3-nitroBenzonitrile CAS No. 93213-75-3

2-(bromomethyl)-3-nitroBenzonitrile

Cat. No.: B1376240
CAS No.: 93213-75-3
M. Wt: 241.04 g/mol
InChI Key: RVNUJWCXNNNKQW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitroBenzonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is characterized by a benzene ring substituted with a bromomethyl group, a nitro group, and a nitrile group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-3-nitroBenzonitrile typically involves the bromination of 3-nitrobenzonitrile. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance safety and efficiency, particularly when handling hazardous reagents like bromine.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid at room temperature.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux.

Major Products:

    Substitution: Formation of azides, ethers, or amines depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amino group, yielding 2-(bromomethyl)-3-aminobenzonitrile.

    Oxidation: Formation of 2-(carboxymethyl)-3-nitrobenzonitrile.

Scientific Research Applications

2-(Bromomethyl)-3-nitroBenzonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential in drug development, especially in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-nitroBenzonitrile in chemical reactions involves the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group, facilitating these reactions. In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to covalent modifications that can alter biological activity.

Comparison with Similar Compounds

    2-(Bromomethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.

    3-Nitrobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: 2-(Bromomethyl)-3-nitroBenzonitrile is unique due to the presence of both a bromomethyl and a nitro group, providing a versatile platform for various chemical transformations. The combination of these functional groups allows for a wide range of synthetic applications, making it a valuable compound in organic synthesis and industrial chemistry.

Properties

IUPAC Name

2-(bromomethyl)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-6(5-10)2-1-3-8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUJWCXNNNKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293088
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93213-75-3
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93213-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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